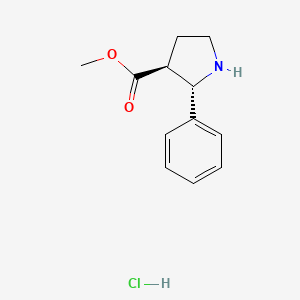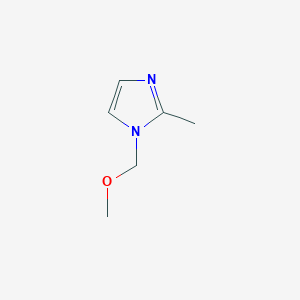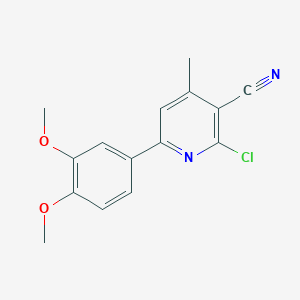![molecular formula C6H8BrN7 B13085276 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085276.png)
5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both bromine and triazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions to achieve the desired redox transformations
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the triazole ring .
Applications De Recherche Scientifique
5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interfere with the metabolic pathways of pests and weeds.
Materials Science: The compound is explored for its use in the synthesis of advanced materials such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes such as cytochrome P450, leading to the disruption of metabolic pathways in pathogens. Additionally, it can bind to DNA and RNA, interfering with the replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1-methyl-1H-1,2,4-triazole
- 3-Bromo-1-methyl-1H-1,2,4-triazole
- 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine stands out due to its unique combination of bromine and triazole moieties. This combination enhances its reactivity and allows for a broader range of chemical transformations. Additionally, its specific structure provides unique binding properties, making it a valuable compound in various scientific research applications .
Propriétés
Formule moléculaire |
C6H8BrN7 |
|---|---|
Poids moléculaire |
258.08 g/mol |
Nom IUPAC |
5-bromo-1-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H8BrN7/c7-5-11-6(8)12-14(5)2-1-13-4-9-3-10-13/h3-4H,1-2H2,(H2,8,12) |
Clé InChI |
QVCRICLQWITZLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C=N1)CCN2C(=NC(=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


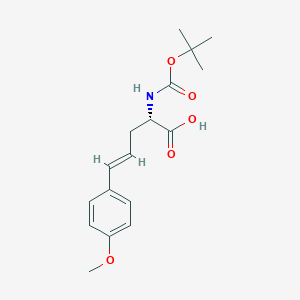
![1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B13085201.png)
![2-Cyclopropyl-N-(2-hydroxyethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085204.png)
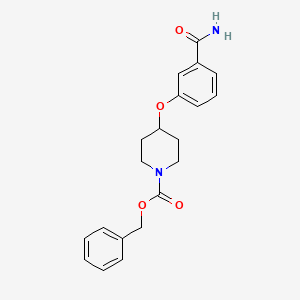

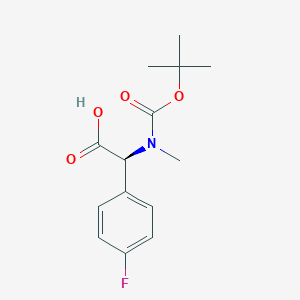

![Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13085223.png)
![5-Hexyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B13085230.png)
![Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13085241.png)

